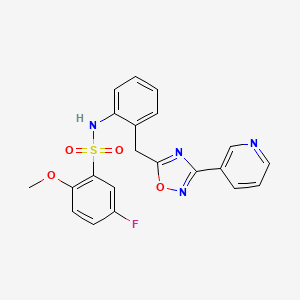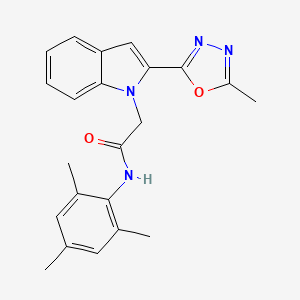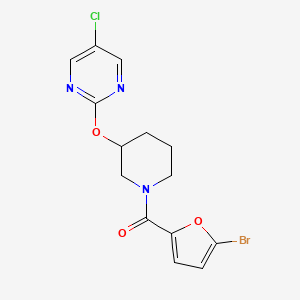![molecular formula C30H29N5O5S B2941288 2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide CAS No. 959493-20-0](/img/structure/B2941288.png)
2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolinone , a class of organic compounds with a wide range of biological activities. The presence of an imidazo group attached to the quinazolinone ring, along with various other functional groups such as ethoxyphenyl, methoxybenzyl, and an acetamide group, suggests that this compound could have unique properties and potential applications in fields like medicinal chemistry.
科学的研究の応用
Synthesis and Structural Characterization
Synthesis Techniques : Research on compounds with similar structures to the mentioned compound involves novel synthesis techniques. For example, the synthesis of 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol demonstrates the preparation of benzimidazole derivatives through specific reactions, highlighting the intricacies of chemical synthesis in developing compounds with potential therapeutic applications (Tai, Lin, & Liang, 2019).
Crystal Structure Analysis : The detailed structural analysis through X-ray single crystal diffraction analysis offers insights into the molecular arrangement and bonding, essential for understanding the compound's potential interactions and stability (Tai, Lin, & Liang, 2019).
Biological Activity and Applications
Antitumor Activities : The antitumor activities of related compounds are a significant area of research. For instance, the evaluation of antitumor activities against human hepatoma and colon carcinoma cells provides a basis for developing potential cancer therapeutics (Tai, Lin, & Liang, 2019).
Antimicrobial Properties : Derivatives similar to the mentioned compound exhibit promising antimicrobial properties. For example, rhodanine-3-acetic acid-based amides, esters, and derivatives have shown activity against a panel of bacteria, mycobacteria, and fungi, highlighting the potential for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Analgesic Activities : The synthesis and investigation of compounds for their analgesic and anti-inflammatory activities are crucial. Some synthesized quinazolin-4(3H)-ones have demonstrated significant effects, suggesting potential for development into therapeutic agents addressing pain and inflammation (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Anticonvulsant Effects : Exploring the anticonvulsant effects of quinazolinyl-acetamides adds another dimension to the therapeutic potential of these compounds. Some synthesized derivatives have shown moderate effects in seizure models, opening avenues for further research in neuropharmacology (Bunyatyan, Severina, Mokhamad, Zalevskyi, Shtrygol’, Shark, Tsyvunin, Kompantsev, Shevchenko, Kovalenko, Georgiyants, Ogay, & Khadzhieva, 2020).
作用機序
特性
IUPAC Name |
2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-3-40-21-14-12-20(13-15-21)32-27(37)18-41-30-34-23-10-6-5-9-22(23)28-33-24(29(38)35(28)30)16-26(36)31-17-19-8-4-7-11-25(19)39-2/h4-15,24H,3,16-18H2,1-2H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUBHZQIVDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)




![N-cyclohexyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2941223.png)

![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2941225.png)
![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)
